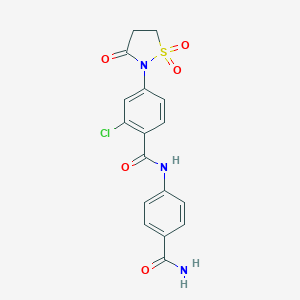
N-(4-CARBAMOYLPHENYL)-2-CHLORO-4-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-CARBAMOYLPHENYL)-2-CHLORO-4-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZAMIDE is a complex organic compound known for its unique chemical structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CARBAMOYLPHENYL)-2-CHLORO-4-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the core benzamide structure, followed by the introduction of the isothiazolidinyl group and the chlorination step. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and ensure consistent quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), is essential for monitoring the production process and verifying the final product’s purity.
化学反应分析
Types of Reactions
N-(4-CARBAMOYLPHENYL)-2-CHLORO-4-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzamide compounds.
科学研究应用
N-(4-CARBAMOYLPHENYL)-2-CHLORO-4-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(4-CARBAMOYLPHENYL)-2-CHLORO-4-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
- N-[4-(aminocarbonyl)phenyl]-4-[[1-[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-oxopropyl]azo]benzamide
- Pigment Yellow 181
Uniqueness
N-(4-CARBAMOYLPHENYL)-2-CHLORO-4-(1,1-DIOXIDO-3-OXO-2-ISOTHIAZOLIDINYL)BENZAMIDE is unique due to its specific chemical structure, which imparts distinct physical and chemical properties
属性
分子式 |
C17H14ClN3O5S |
|---|---|
分子量 |
407.8 g/mol |
IUPAC 名称 |
N-(4-carbamoylphenyl)-2-chloro-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
InChI |
InChI=1S/C17H14ClN3O5S/c18-14-9-12(21-15(22)7-8-27(21,25)26)5-6-13(14)17(24)20-11-3-1-10(2-4-11)16(19)23/h1-6,9H,7-8H2,(H2,19,23)(H,20,24) |
InChI 键 |
MJAIDFQSSURUNF-UHFFFAOYSA-N |
SMILES |
C1CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)N)Cl |
规范 SMILES |
C1CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


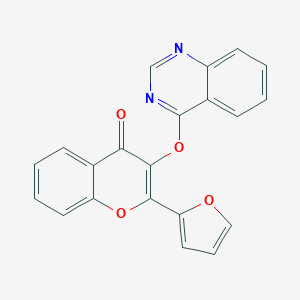
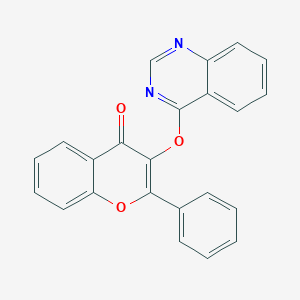
![3-(3,4-dimethoxyphenyl)-5-{5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole](/img/structure/B254005.png)
![4-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1-[3-CHLORO-4-(TRIFLUOROMETHYL)PHENYL]-1H-1,2,3-TRIAZOL-5-AMINE](/img/structure/B254006.png)
![Methyl 7-{4-[2-(diethylamino)-2-oxoethoxy]phenyl}-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B254008.png)
![6-(3,4-DIMETHYLPHENYL)-2-(PENTAN-3-YL)IMIDAZO[2,1-B][1,3,4]THIADIAZOLE](/img/structure/B254009.png)
![2-Cyclohexyl-6-(3-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B254010.png)
![Isopropyl 3-[2-(dipropylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B254011.png)
![Methyl 4-(3,4-dimethylphenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B254012.png)
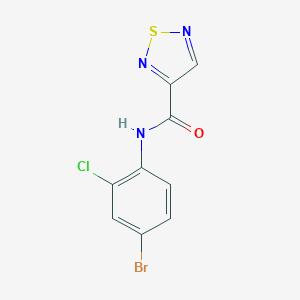
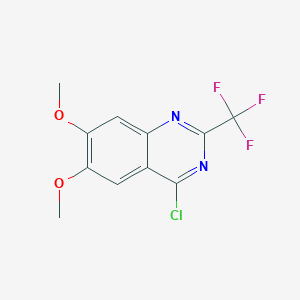
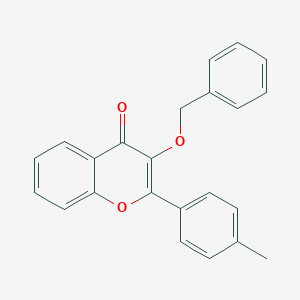
![2-(2-furyl)-6-[3-(4-methylphenoxy)propoxy]-4H-chromen-4-one](/img/structure/B254020.png)
![N-(4-chloro-2-methylphenyl)-4-[2-(2,5-dimethoxyanilino)-2-oxoethoxy]benzamide](/img/structure/B254023.png)
